2-Chloro-3-(2-(ethoxymethyl)pyrrolidin-1-yl)pyrazine
CAS No.: 2097991-61-0
Cat. No.: VC3123413
Molecular Formula: C11H16ClN3O
Molecular Weight: 241.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097991-61-0 |
|---|---|
| Molecular Formula | C11H16ClN3O |
| Molecular Weight | 241.72 g/mol |
| IUPAC Name | 2-chloro-3-[2-(ethoxymethyl)pyrrolidin-1-yl]pyrazine |
| Standard InChI | InChI=1S/C11H16ClN3O/c1-2-16-8-9-4-3-7-15(9)11-10(12)13-5-6-14-11/h5-6,9H,2-4,7-8H2,1H3 |
| Standard InChI Key | IMLBHYTVXJZUPB-UHFFFAOYSA-N |
| SMILES | CCOCC1CCCN1C2=NC=CN=C2Cl |
| Canonical SMILES | CCOCC1CCCN1C2=NC=CN=C2Cl |
Introduction
2-Chloro-3-(2-(ethoxymethyl)pyrrolidin-1-yl)pyrazine is a synthetic compound belonging to the class of pyrazine derivatives. Pyrazines are heterocyclic compounds characterized by a six-membered aromatic ring containing two nitrogen atoms. This specific compound features a chloro substituent and a pyrrolidine moiety, which may contribute to its biological activity and potential applications in medicinal chemistry.
Synthesis
The synthesis of 2-Chloro-3-(2-(ethoxymethyl)pyrrolidin-1-yl)pyrazine typically involves several key steps, including reactions between pyrazine derivatives and pyrrolidine-based intermediates. Specific conditions such as temperature, solvent, and catalysts may be required to optimize the yield and purity of the compound.
Potential Applications
Research into pyrazine derivatives suggests potential roles in inhibiting specific enzymes or pathways associated with disease states. While the exact mechanism of action for 2-Chloro-3-(2-(ethoxymethyl)pyrrolidin-1-yl)pyrazine is not fully elucidated, it may participate in similar biological activities due to its structural features.
Research Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume